

Synthesis of 11-Eicosenyl Methane Sulfonate from 11-Eicosenol: A Technical Guide

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Compound of Interest

Compound Name: *11-Eicosenyl methane sulfonate*

Cat. No.: *B15602119*

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Disclaimer: Detailed experimental data, including specific reaction yields, purity, and spectroscopic characterization for the synthesis of **11-Eicosenyl methane sulfonate**, is not readily available in the public domain. The following guide is based on established general protocols for the mesylation of long-chain unsaturated alcohols. The quantitative data presented in the tables are representative values based on similar reactions and should be considered hypothetical. Experimental validation is required to determine the actual values for this specific transformation.

Introduction

11-Eicosenyl methane sulfonate is a long-chain unsaturated alkyl sulfonate. Such compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and biologically active molecules. The methanesulfonyl (mesyl) group is an excellent leaving group, facilitating nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis of **11-Eicosenyl methane sulfonate** from its corresponding alcohol, 11-eicosenol, focusing on a standard and reliable laboratory-scale procedure.

Reaction Scheme

The synthesis involves the reaction of 11-eicosenol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (TEA), in an anhydrous aprotic solvent

like dichloromethane (DCM). The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction.

Reaction:

11-Eicosanol + Methanesulfonyl Chloride --(Triethylamine, Dichloromethane)--> **11-Eicosenyl Methane Sulfonate** + Triethylammonium chloride

Experimental Protocol

This section details the step-by-step procedure for the synthesis of **11-Eicosenyl methane sulfonate**.

3.1. Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
11-Eicosanol	≥98%	Commercially Available	Ensure dryness before use.
Methanesulfonyl Chloride (MsCl)	≥99%	Commercially Available	Handle in a fume hood with appropriate personal protective equipment.
Triethylamine (TEA)	≥99.5%, anhydrous	Commercially Available	Distill from calcium hydride before use.
Dichloromethane (DCM)	Anhydrous, ≥99.8%	Commercially Available	Store over molecular sieves.
Hydrochloric Acid (HCl)	1 M aqueous solution	N/A	For workup.
Saturated Sodium Bicarbonate (NaHCO ₃) Solution	N/A	N/A	For workup.
Saturated Sodium Chloride (Brine) Solution	N/A	N/A	For workup.
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Reagent Grade	Commercially Available	For drying the organic phase.

3.2. Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Separatory funnel

- Rotary evaporator
- Standard laboratory glassware

3.3. Synthesis Procedure

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 11-eicosenol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Base: Add triethylamine (TEA) (1.5 eq) to the stirred solution.
- Addition of Mesylating Agent: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at 0 °C.
- Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (11-eicosenol) is consumed (typically 1-4 hours).
- Quenching: Once the reaction is complete, quench the reaction by the slow addition of cold water.
- Workup:
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with cold 1 M HCl solution, saturated NaHCO₃ solution, and finally with brine.
 - Dry the organic layer over anhydrous Na₂SO₄.
 - Filter the drying agent.
- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **11-Eicosenyl methane sulfonate**. The product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data

The following tables summarize the typical quantitative data for this type of reaction.

Table 1: Reactant Stoichiometry and Reaction Conditions

Reactant/Parameter	Molecular Weight (g/mol)	Moles (Relative)	Volume/Mass
11-Eicosenol	296.55	1.0	User-defined
Methanesulfonyl Chloride	114.55	1.2	Calculated
Triethylamine	101.19	1.5	Calculated
Parameter	Value		
Solvent	Dichloromethane		
Temperature	0 °C to Room Temp.		
Reaction Time	1 - 4 hours		

Table 2: Product Characterization (Hypothetical)

Parameter	Expected Value	Method
Yield	90-98%	Gravimetric
Purity	>95%	¹ H NMR, GC-MS
Appearance	Colorless to pale yellow oil	Visual
¹ H NMR (CDCl ₃ , 400 MHz)	See Section 4.1	NMR Spectroscopy
¹³ C NMR (CDCl ₃ , 100 MHz)	See Section 4.2	NMR Spectroscopy
IR (thin film, cm ⁻¹)	See Section 4.3	IR Spectroscopy

4.1. Expected ¹H NMR Spectral Data

The proton NMR spectrum of **11-Eicosenyl methane sulfonate** is expected to show characteristic signals for the methanesulfonyl group and the long alkyl chain.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.35	m	2H	-CH=CH-
~4.22	t	2H	-CH ₂ -OSO ₂ CH ₃
~3.00	s	3H	-OSO ₂ CH ₃
~2.01	m	4H	-CH ₂ -CH=CH-CH ₂ -
~1.74	p	2H	-CH ₂ -CH ₂ -OSO ₂ CH ₃
~1.26	br s	26H	-(CH ₂) ₁₃ -
~0.88	t	3H	-CH ₃

4.2. Expected ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~130.0	-CH=CH-
~70.2	-CH ₂ -OSO ₂ CH ₃
~37.4	-OSO ₂ CH ₃
~31.9 - 22.7	Alkyl -CH ₂ -
~14.1	-CH ₃

4.3. Expected IR Spectral Data

The infrared spectrum will be dominated by the strong S=O stretching vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3005	Medium	=C-H stretch
~2925, 2855	Strong	C-H stretch (alkyl)
~1360	Strong	S=O asymmetric stretch
~1175	Strong	S=O symmetric stretch
~970	Strong	S-O stretch

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of **11-Eicosenyl methane sulfonate**.

Experimental Workflow for the Synthesis of 11-Eicosenyl Methane Sulfonate

Reaction

1. Dissolve 11-eicosenol in anhydrous DCM

2. Cool to 0°C

3. Add Triethylamine

4. Add Methanesulfonyl Chloride

5. Stir at 0°C and Monitor by TLC

Workup

6. Quench with H₂O

7. Wash with 1M HCl

8. Wash with sat. NaHCO₃

9. Wash with Brine

10. Dry with Na₂SO₄

Purification & Analysis

11. Filter

12. Concentrate in vacuo

13. Column Chromatography (optional)

14. Characterization (NMR, IR, MS)

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Caption: Synthesis and purification workflow.

Safety Considerations

- Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
- Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
- Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.
- The reaction is exothermic and should be cooled appropriately.

Conclusion

The synthesis of **11-Eicosenyl methane sulfonate** from 11-eicosenol can be readily achieved using standard mesylation conditions. This technical guide provides a robust protocol that can be adapted for laboratory-scale synthesis. The resulting mesylate is a versatile intermediate for further chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. It is imperative to perform a trial run on a small scale to optimize the reaction conditions and confirm the product characteristics.

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